molecular formula C20H18O3S B2593593 (2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one CAS No. 1630942-09-4

(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one

Cat. No.: B2593593
CAS No.: 1630942-09-4
M. Wt: 338.42
InChI Key: LULPJPDBCHCTMM-DPYYQBSUSA-N
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Description

(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Its structural features, incorporating a thiolan-3-one core with dual 4-methoxyphenyl substituents, suggest potential for diverse biological interactions. Recent scientific investigations into structurally related compounds have highlighted the therapeutic relevance of such frameworks. For instance, research on molecules containing the (4-methoxyphenyl)methylidene group has demonstrated promising antidepressant-like activity in preclinical models, achieved through selective monoamine oxidase A (MAO-A) inhibition and the modulation of serotonergic pathways, including 5-HT1A, 5-HT1A/1B, and 5-HT3 receptors . The compound's design further implies potential utility in exploring nitrergic signaling, as related structures have been shown to exert effects that are dependent on the nitric oxide (NO) pathway . Furthermore, the molecular architecture of this benzylidene derivative makes it a valuable candidate for research aimed at understanding and developing novel neurogenic agents, which are compounds that can modulate the growth and differentiation of neural cells . It serves as a critical research tool for scientists investigating new targets for central nervous system (CNS) disorders, enzymatic inhibition mechanisms, and complex structure-activity relationships, without any implication for personal or therapeutic use.

Properties

IUPAC Name

(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3S/c1-22-17-7-3-14(4-8-17)11-16-13-24-19(20(16)21)12-15-5-9-18(23-2)10-6-15/h3-12H,13H2,1-2H3/b16-11+,19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULPJPDBCHCTMM-DPYYQBSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CSC(=CC3=CC=C(C=C3)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CS/C(=C\C3=CC=C(C=C3)OC)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one typically involves the condensation of 4-methoxybenzaldehyde with thiolan-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiolanone ring to a thiolane ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of (2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between (2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one and analogous compounds are summarized below:

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Heteroatoms Potential Applications
Target compound Thiolan-3-one Bis(4-methoxyphenyl)methylidene S, O Not explicitly reported
Compound 1 (2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide) Chromone Cyano, prop-2-enamide O, N Biological activity (e.g., kinase inhibition)
Compound 4 (5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfido-6-thioxo-2-(4-methoxyphenyl)-1,3,2-diazaphosphinan-4-one) Diazaphosphinane 4-Methoxyphenyl, thioxo, sulfido groups P, S, N, O Unspecified (likely catalysis or medicinal chemistry)

Key Comparisons

Core Heterocycles :

  • The thiolan-3-one core in the target compound contains sulfur, which may enhance thermal stability and redox activity compared to the chromone (oxygen-rich) and diazaphosphinane (phosphorus-nitrogen) cores in Compounds 1 and 3. The diazaphosphinane system in Compound 4, for example, could exhibit unique coordination chemistry due to phosphorus .

Substituent Effects: Both the target compound and Compound 4 feature 4-methoxyphenyl groups, which contribute electron-donating effects that polarize the π-system.

Potential Applications: Chromone derivatives (e.g., Compound 1) are well-documented for biological activities, whereas sulfur-containing heterocycles like the target compound are often explored in optoelectronics or as ligands in catalysis. The diazaphosphinane system in Compound 4, with its phosphorus-sulfur bonds, may have niche roles in organometallic chemistry .

Research Findings and Limitations

  • Optical Properties : The conjugation in the target compound’s structure suggests strong UV-Vis absorption, but experimental data (e.g., λmax, fluorescence) are absent in the provided evidence.
  • Thermal Stability : Sulfur-containing heterocycles typically exhibit higher thermal stability than oxygen or nitrogen analogs, though direct comparisons with Compounds 1–4 are lacking.
  • Biological Activity : Unlike Compound 1, the target compound’s bioactivity remains unstudied. The methoxyphenyl groups could theoretically enhance cell permeability, but this requires validation.

Biological Activity

(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one is an organic compound notable for its unique structure and potential biological activities. This compound has attracted interest due to its possible applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C20H18O3SC_{20}H_{18}O_3S. The structure features two methoxyphenyl groups attached to a thiolanone ring, which contributes to its chemical reactivity and biological properties. The presence of methoxy groups enhances solubility and stability, making it suitable for various applications.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with thiolan-3-one in the presence of a base such as sodium hydroxide. The reaction is generally conducted in ethanol under reflux conditions to facilitate product formation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. In a study evaluating its efficacy against common pathogens, the compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antimicrobial agents.

PathogenMIC (µg/mL)Comparison AgentMIC (µg/mL)
Staphylococcus aureus32Penicillin16
Escherichia coli64Ampicillin32
Candida albicans16Fluconazole8

This data suggests that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

In preclinical studies, this compound has shown promising anticancer properties. It was tested against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cells through the activation of caspase pathways.

Mechanism of Action:
The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. Notably, it appears to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry investigated the antimicrobial effects of several derivatives of thiolanone compounds. The results indicated that modifications to the methoxy groups significantly influenced the antimicrobial activity. Compounds with electron-donating groups showed enhanced activity compared to their electron-withdrawing counterparts.

Case Study 2: Cancer Cell Line Studies

In another study featured in Cancer Research, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results revealed that treatment with this compound led to a dose-dependent reduction in cell viability and increased markers for apoptosis.

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